molecular formula C17H21BO4 B6341943 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester CAS No. 1402173-02-7

4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester

Cat. No.: B6341943
CAS No.: 1402173-02-7
M. Wt: 300.2 g/mol
InChI Key: ODLRPUAZPDULLF-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid ester group attached to a furan ring, which is further substituted with a 3-methoxyphenyl group. The pinacol ester moiety enhances the stability of the boronic acid, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester typically involves the reaction of 4-(3-methoxyphenyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Scientific Research Applications

4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals . Additionally, it serves as a building block in the development of new materials and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is unique due to the presence of the 3-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly suitable for certain cross-coupling reactions where other boronic esters may not perform as effectively .

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-10-13(11-20-15)12-7-6-8-14(9-12)19-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLRPUAZPDULLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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